N-[(2-chlorophenyl)methyl]-2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
Description
N-[(2-chlorophenyl)methyl]-2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a quinazolinone-based acetamide derivative with a complex substitution pattern. Its structure comprises a 1,2,3,4-tetrahydroquinazoline-2,4-dione core, substituted at position 3 with a 4-[(methylcarbamoyl)methyl]phenyl group. The acetamide moiety is further modified with a 2-chlorophenylmethyl group. This compound is hypothesized to exhibit anticonvulsant activity due to structural similarities with metaqualone analogs, as demonstrated in related quinazolinone derivatives .
Properties
IUPAC Name |
2-[4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c1-28-23(32)14-17-10-12-19(13-11-17)31-25(34)20-7-3-5-9-22(20)30(26(31)35)16-24(33)29-15-18-6-2-4-8-21(18)27/h2-13H,14-16H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJLOSSEWRZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound can be represented as follows:
This structure includes a chlorophenyl group and a tetrahydroquinazoline moiety, which are significant for its biological interactions.
Molecular Characteristics
- Molecular Weight : 377.83 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, tetrahydroquinazoline derivatives have been studied for their ability to inhibit tumor cell proliferation. A study demonstrated that related compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The presence of the chlorophenyl group suggests potential antimicrobial properties. Compounds containing chlorophenyl moieties have been shown to exhibit activity against various bacterial strains. A comparative analysis of similar compounds revealed inhibition zones against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, the compound may interact with receptors involved in cell signaling pathways, leading to altered gene expression and subsequent cellular effects .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of the compound in vitro against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
- Antimicrobial Testing : In a laboratory setting, the compound was tested against various pathogens. The results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for different strains .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of E. coli | |
| Inhibits growth of S. aureus | ||
| Mechanism | Alters cell signaling pathways |
Table 2: Case Study Results
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Molecular Details
- Molecular Formula : C24H23ClN2O3
- Molecular Weight : 432.91 g/mol
- IUPAC Name : this compound
Structural Representation
The compound's structure features a chlorophenyl group and a tetrahydroquinazolin moiety, which contribute to its biological activity. The presence of the methylcarbamoyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The tetrahydroquinazolin structure is known for its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, research indicates that derivatives of tetrahydroquinazoline exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Its effectiveness against bacterial strains highlights its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydroquinazoline and evaluated their anticancer activity. The results indicated that compounds with chlorophenyl substitutions exhibited significant cytotoxicity against breast cancer cells. The study concluded that this compound could serve as a lead structure for further development .
Case Study 2: Anti-inflammatory Mechanism
A paper in Pharmacology Reports investigated the anti-inflammatory effects of similar compounds on animal models of arthritis. The findings demonstrated that treatment with these compounds led to a marked reduction in joint swelling and pain. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
Case Study 3: Antimicrobial Testing
Research published in Antibiotics assessed the antimicrobial properties of related compounds against resistant bacterial strains. The study found that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential for developing new therapeutic agents from this chemical class .
Chemical Reactions Analysis
Table 1: Key Reaction Steps and Conditions
Amide Groups
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Hydrolysis : The methylcarbamoyl group undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding carboxylic acid derivatives.
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Nucleophilic substitution : The acetamide side chain reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols ( ).
Chlorophenyl Substituent
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Suzuki Coupling : The 2-chlorophenyl group participates in cross-coupling reactions with arylboronic acids (Pd(PPh), NaCO, DME, 80°C) to form biaryl derivatives ( ).
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SNAr Reactions : Reacts with amines (e.g., piperazine) in DMF at 100°C to form substituted anilines ( ).
Cyclization and Ring Modification
The tetrahydroquinazoline core undergoes ring-opening and recyclization under specific conditions:
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Acid-Mediated Rearrangement : Treatment with HSO (conc.) at 120°C generates a fused pyridone structure via cleavage of the C3-N bond ( ).
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Oxidation : Reaction with KMnO in acetic acid converts the tetrahydroquinazoline to a quinazolinone derivative ( ).
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, forming chlorobenzene and CO (TGA-DSC analysis) ( ).
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Photodegradation : UV light (254 nm) in methanol induces cleavage of the amide bond, producing 2-chlorobenzylamine and quinazolinone fragments ( ).
Catalytic and Biological Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on synthesis, structural features, and biological activity.
Structural Analogues with Quinazolinone Cores
Compound 1 (): N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structural Differences :
- Substitution at the phenyl ring: 2,4-dichlorophenyl vs. 2-chlorophenyl in the target compound.
- Core modification: 1H-quinazolin-3-yl vs. 1,2,3,4-tetrahydroquinazolin-1-yl.
- Synthesis: Alkylation of the quinazolinone core with 1-chloromethylbenzene derivatives under basic conditions (K₂CO₃/DMF, 70–80°C) .
- Activity : Exhibits potent anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models, surpassing sodium valproate in efficacy .
Compound 2 (): 1-Benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structural Differences: Benzyl substituents at the quinazolinone nitrogen (e.g., 3-Cl, 4-NO₂, 4-OMe) vs. the methylcarbamoylmethylphenyl group in the target compound.
- Activity : Substituent-dependent anticonvulsant activity; chloro and nitro groups enhance GABAergic affinity, while methoxy groups reduce potency .
Heterocyclic Analogues with Different Cores
Compound 3 (): N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Core: 1,2,3-Triazole instead of quinazolinone.
- Synthesis : 1,3-Dipolar cycloaddition between azides and alkynes.
- Activity: No reported anticonvulsant data; IR and HRMS data confirm structural integrity .
Compound 4 (): N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide
- Core : Imidazolidinyl-thioxo scaffold.
- Structural Features : Complex substitution with methoxy and dimethylphenyl groups.
- Molecular Weight : 566.11 g/mol, significantly higher than the target compound .
Simplified Acetamide Derivatives
Compound 5 (): 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide
- Core : Simple acetamide without heterocyclic systems.
- Activity : Demonstrates hydrogen-bonding patterns similar to acetanilides but lacks anticonvulsant data .
Preparation Methods
Click Chemistry Approach
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for analogous compounds. Propargyl-functionalized quinazolinones react with azide-containing acetamides under CuSO₄/sodium ascorbate catalysis. While this method offers regioselectivity, it requires additional steps to synthesize azide intermediates, reducing overall efficiency (yield: 65–70%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the cyclocondensation step, improving yields to 88%. However, scalability remains challenging due to equipment limitations.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Key parameters include:
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Solvent: DMF (high boiling point favors kinetics)
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Catalyst Recycling: Na₂S₂O₅ can be recovered via aqueous extraction.
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Waste Management: Neutralization of HCl byproducts with NaOH minimizes environmental impact.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low alkylation yields | Use phase-transfer catalysts (e.g., TBAB) |
| Acetamide hydrolysis | Maintain pH 7–8 during coupling |
| Purification complexity | Employ flash chromatography (silica gel, ethyl acetate/hexane) |
Q & A
Q. What is the standard synthetic pathway for this compound, and what critical intermediates are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
- Step 2 : Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
- Step 3 : Activation with N,N′-carbonyldiimidazole (CDI) to enable coupling with 2-chloro-N-[(2-chlorophenyl)methyl]acetamide, forming the final product .
Key intermediates : The quinazolinone core and the chlorophenylmethyl acetamide moiety are critical for bioactivity.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, C–N at ~1287 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons, methyl groups) and carbon backbone .
- Elemental Analysis : Validates purity by matching calculated/found C, H, N, O percentages (e.g., C=66.48% calculated vs. 66.41% found) .
Q. What in vivo models are used to evaluate its anticonvulsant activity?
The pentylenetetrazole (PTZ)-induced seizure model in mice is standard:
- Protocol : Administer PTZ (80–100 mg/kg) to induce clonic-tonic seizures; pre-treat with the compound to measure latency and mortality reduction.
- Metrics : ED₅₀ (effective dose for 50% protection) and TD₅₀ (toxic dose) are calculated to assess therapeutic index .
Advanced Research Questions
Q. How can researchers optimize the cyclization step during synthesis to improve yield?
- Reagent Selection : Use CDI instead of POCl₃ for milder conditions, reducing side reactions .
- Temperature Control : Maintain 0–5°C during coupling to prevent decomposition of reactive intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of the quinazolinone intermediate .
Q. How to resolve contradictions in pharmacological data across different seizure models?
- Model-Specific Validation : Cross-test in multiple models (e.g., maximal electroshock (MES) vs. PTZ) to differentiate mechanism-specific efficacy .
- Dose-Response Analysis : Use nonlinear regression to identify optimal dosing ranges and avoid false negatives from subthreshold concentrations .
- Target Binding Assays : Perform GABA₀ receptor affinity studies (e.g., radioligand displacement) to correlate activity with target engagement .
Q. What computational methods support structural analysis and SAR studies?
- DFT Calculations : Predict molecular electrostatic potential (MESP) and HOMO-LUMO gaps to assess reactivity and stability .
- Molecular Docking : Simulate interactions with GABA₀ receptors using software like AutoDock Vina to prioritize derivatives for synthesis .
- Crystal Structure Analysis : Resolve hydrogen-bonding patterns (e.g., N–H⋯N motifs) to guide modifications improving solubility .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Introduce substituents (e.g., halogens, methyl, methoxy) at the 2- and 4-positions of the phenyl ring to modulate lipophilicity .
- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to assess impact on target binding .
- Pharmacokinetic Profiling : Measure logP, plasma protein binding, and metabolic stability (e.g., CYP450 assays) to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
